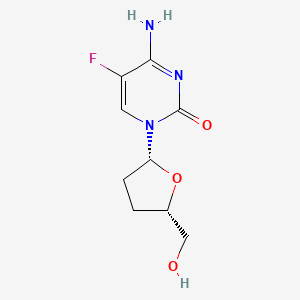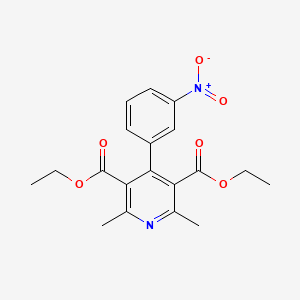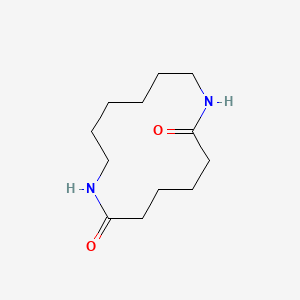
2,5-Dibromo-3-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methylanisole typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-3-methylbenzene (m-methoxytoluene) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-methylanisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols or alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2,5-Dibromo-3-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-methylanisole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-3-methyl-: Lacks the bromine substituents, making it less reactive in halogenation reactions.
Benzene, 1,5-dibromo-3-methoxy-2-methyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2,4-dibromo-1-methoxy-3-methyl-: Another isomer with different bromine positions, affecting its chemical properties.
Uniqueness
2,5-Dibromo-3-methylanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromine atoms and methoxy group enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
67990-30-1 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
2,5-dibromo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
KAZLSZRLSZFBIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
| 67990-30-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylene-1,3-dioxaspiro[4.5]decan-2-one](/img/structure/B1618154.png)



![[[4-[(4-Methylphenyl)methoxy]phenyl]methylideneamino]urea](/img/structure/B1618162.png)

![[(2-Methylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B1618164.png)



![2-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B1618171.png)



